![molecular formula C17H24N2O3S B2436573 1-(cyclopropylsulfonyl)-N-(4-phenylbutan-2-yl)azetidine-3-carboxamide CAS No. 1428375-11-4](/img/structure/B2436573.png)
1-(cyclopropylsulfonyl)-N-(4-phenylbutan-2-yl)azetidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(cyclopropylsulfonyl)-N-(4-phenylbutan-2-yl)azetidine-3-carboxamide, also known as CPS-110, is a novel compound that has been synthesized for scientific research purposes. This compound belongs to the family of azetidine-3-carboxamide derivatives, which have been shown to have potential therapeutic applications in various diseases.
Scientific Research Applications
Applications of Sulfinamides in N-Heterocycle Synthesis
Sulfinamides, closely related to sulfonamides, are pivotal in the stereoselective synthesis of amines and their derivatives. The extensive use of tert-butanesulfinamide demonstrates its significance in asymmetric synthesis, offering pathways to structurally diverse N-heterocycles. These heterocycles are core structures in many natural products and therapeutic agents, showcasing the compound's relevance in medicinal chemistry and drug development (Philip et al., 2020).
Sulfonamide Inhibitors: Medicinal Importance
Sulfonamide compounds have established themselves as a significant class of synthetic bacteriostatic antibiotics, used in treating bacterial infections and conditions caused by other microorganisms. Their medicinal significance extends to diuretics, carbonic anhydrase inhibitors, and antiepileptic drugs, highlighting the versatility and therapeutic value of sulfonamide structures in addressing a broad spectrum of diseases (Gulcin & Taslimi, 2018).
Anticancer and Neuroprotective Applications
Glibenclamide, a drug related by function if not by structure, offers insights into the potential applications of similar compounds. Its role in reducing adverse neuroinflammation and improving outcomes after central nervous system injury suggests that derivatives of the compound being investigated could also have neuroprotective or anti-inflammatory effects. This underscores the potential for compounds with similar mechanisms to be used in treating neurological conditions or inflammation-associated injuries (Zhang et al., 2017).
Synthetic Routes for N-Heterocycles
Research on synthetic routes for 1,4-disubstituted 1,2,3-triazoles, a category that includes azetidine derivatives, underscores the chemical versatility and broad applicability of these compounds in drug discovery, bioconjugation, and material science. These compounds serve as key scaffolds in the development of new drugs and materials, demonstrating the critical role of innovative synthetic methods in expanding the utility of N-heterocyclic compounds (Kaushik et al., 2019).
properties
IUPAC Name |
1-cyclopropylsulfonyl-N-(4-phenylbutan-2-yl)azetidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3S/c1-13(7-8-14-5-3-2-4-6-14)18-17(20)15-11-19(12-15)23(21,22)16-9-10-16/h2-6,13,15-16H,7-12H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMHMTKALAZLXAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)C2CN(C2)S(=O)(=O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.